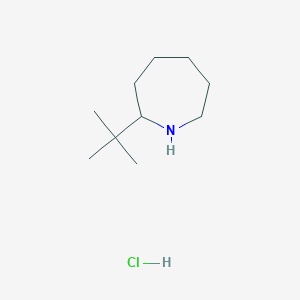

2-Tert-butylazepane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl substituted compounds involves multiple steps and regioselective functionalization. For instance, the synthesis of a tert-butyl-substituted benzodiazepine derivative is described as a versatile method, indicating the potential for applying similar strategies to the synthesis of 2-tert-butylazepane;hydrochloride . Additionally, the synthesis of tert-butyl-substituted alumoxanes is achieved through low-temperature hydrolysis, suggesting that careful control of reaction conditions is crucial for the preparation of such compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl-substituted compounds is characterized using techniques such as X-ray crystallography, as seen in the synthesis of a tert-butyl-substituted pyridazinone, which crystallized in an orthorhombic space group . This indicates that 2-tert-butylazepane;hydrochloride could potentially be analyzed using similar methods to determine its precise molecular geometry.

Chemical Reactions Analysis

The papers describe the use of tert-butyl-substituted compounds in various chemical reactions. For example, tert-butyl-substituted imidazolidinones are used as chiral auxiliaries in dipeptide synthesis, demonstrating their reactivity and potential for use in complex organic transformations . This suggests that 2-tert-butylazepane;hydrochloride may also participate in or facilitate a range of chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-tert-butylazepane;hydrochloride are not directly reported, the papers provide data on similar compounds. For instance, the density, crystal system, and hydrogen bonding interactions of a tert-butyl-substituted pyridazinone are detailed, which could be used to infer some of the properties of 2-tert-butylazepane;hydrochloride . The tert-butyl group is known to impart steric bulk, which can influence the physical properties and reactivity of the compound it is attached to.

Applications De Recherche Scientifique

Chemical Synthesis and Reagent Use

- Tert-Butylazepane as a Tert-Butyloxycarbonylation Reagent : The compound has been explored as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols. It exhibits high yield and selectivity under mild conditions (Ouchi et al., 2002); (Saito et al., 2006).

Crystal Structures and Dielectric Properties

- Structure and Properties in Chlorocadmate(II) Compounds : 2-Tert-butylazepane hydrochloride reacts with cadmium(II) chloride, forming compounds with unique crystal structures and dielectric properties. These structures include 2D layers intercalated by tert-butylammonium cations and novel anionic octanuclear clusters (Jin et al., 2014).

Photocatalysis and Environmental Applications

- Photocatalytic Activity in Water Treatment : Utilizing borane tert-butylamine complex as a precursor, N- and B-codoped TiO2 nanoparticles were synthesized for treating bisphenol A in wastewater. This study demonstrates the potential of 2-tert-butylazepane hydrochloride in environmental applications, particularly in photocatalysis (Abdelraheem et al., 2019).

High-Pressure Phase Behavior

- Phase Behavior in Tert-Butyl Compounds : Research on the phase behavior of tert-butyl compounds, including 2-tert-butylazepane hydrochloride, under high pressure provides insights into their thermodynamic properties and potential applications in material science (Reuter et al., 1997).

Synthesis of Derivatives and Coordination Complexes

Ligand Synthesis for Uranyl Coordination : Derivatives of 2-tert-butylazepane hydrochloride are synthesized for forming coordination complexes with uranyl ions, indicating its potential in nuclear chemistry and materials science (Sopo et al., 2007).

Lithiation-Substitution Reactions : Research on the lithiation-substitution of N-Boc-2-phenylazepane, a related compound, sheds light on the chemical transformations and applications of 2-tert-butylazepane hydrochloride in organic synthesis (Aeyad et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-tert-butylazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-10(2,3)9-7-5-4-6-8-11-9;/h9,11H,4-8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETBZDAANDKDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylazepane;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)

![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)

![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)

![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)

![[(3-Cyanophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2501297.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)

![N-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501303.png)